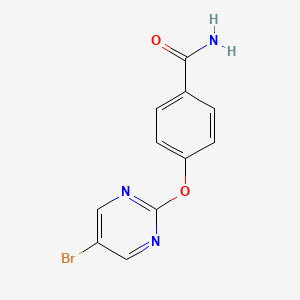
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide, also known as BQ-123, is a selective endothelin A (ETA) receptor antagonist. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases, such as hypertension, heart failure, and renal dysfunction.
Applications De Recherche Scientifique
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a protective effect on the cardiovascular system by reducing blood pressure and improving cardiac function in animal models of hypertension and heart failure. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has also been shown to have a renoprotective effect by reducing proteinuria and improving renal function in animal models of renal dysfunction.
Mécanisme D'action
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide selectively blocks the ETA receptor, which is responsible for the vasoconstrictive and proliferative effects of endothelin-1 (ET-1). By blocking the ETA receptor, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide reduces the vasoconstrictive effect of ET-1, leading to vasodilation and a reduction in blood pressure. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide also inhibits the proliferative effect of ET-1, which is involved in the pathogenesis of various diseases, such as pulmonary hypertension and cancer.
Biochemical and physiological effects:
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It reduces blood pressure by inducing vasodilation and inhibiting the vasoconstrictive effect of ET-1. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide also improves cardiac function by reducing myocardial fibrosis and hypertrophy. In addition, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has a renoprotective effect by reducing proteinuria and improving renal function. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has also been shown to have an anti-inflammatory effect by reducing the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also selective for the ETA receptor, which allows for the specific study of the ETA receptor signaling pathway. However, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal models. In addition, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has poor solubility in aqueous solutions, which limits its use in some experimental settings.
Orientations Futures
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has several potential future directions for research. It can be further studied for its potential therapeutic applications in various diseases, such as pulmonary hypertension and cancer. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide can also be used as a tool to study the ETA receptor signaling pathway and its role in disease pathogenesis. Furthermore, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide can be modified to improve its pharmacokinetic properties, such as its half-life and solubility, to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide involves the reaction of 5-hydroxy-3-pyridinecarboxylic acid with 2-bromoethylpyridine-4-carboxylate in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the purification of the crude product using column chromatography.
Propriétés
IUPAC Name |
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-12-7-11(8-15-9-12)13(18)16-6-3-10-1-4-14-5-2-10/h1-2,4-5,7-9,17H,3,6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWLRQOMPGINQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCNC(=O)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid](/img/structure/B7577401.png)
![3-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577420.png)

![2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)
![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide](/img/structure/B7577475.png)





